5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a thiophene ring and a 4-benzylpiperazine moiety. Its structural complexity allows for diverse biological interactions, particularly in central nervous system (CNS) targets, due to the benzylpiperazine group’s affinity for neurotransmitter receptors.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c1-15-22-21-26(23-15)20(27)19(29-21)18(17-8-5-13-28-17)25-11-9-24(10-12-25)14-16-6-3-2-4-7-16/h2-8,13,18,27H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTAJLUNRIKFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the thiophene and piperazine moieties. Key steps include:
Formation of the Triazolothiazole Core: This can be achieved through cyclization reactions involving thiosemicarbazide and α-haloketones under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a thiophene boronic acid derivative.
Attachment of the Piperazine Ring: The final step involves the alkylation of the piperazine ring with a benzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. For example, derivatives of triazoles have been noted for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Antipsychotic Properties
The benzylpiperazine moiety is known for its interaction with neurotransmitter receptors. Compounds containing this group have been explored for their potential as antipsychotic agents due to their ability to modulate dopaminergic and serotonergic pathways .
Anticancer Potential
Some studies suggest that triazole-thiazole hybrids may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .
Case Study 1: Antimicrobial Screening
In a study conducted on various synthesized triazole derivatives, one compound showed moderate antimicrobial activity against Enterococcus faecalis and Bacillus cereus. The structural modifications influenced the efficacy against these microorganisms .
Case Study 2: Neuroleptic Activity
Research on similar compounds has indicated neuroleptic activity, suggesting that derivatives of this compound could be effective in treating schizophrenia and other psychotic disorders by targeting specific neurotransmitter receptors .
Mechanism of Action
The mechanism of action of 5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The triazolothiazole core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacophore Variations
The compound’s uniqueness lies in its combination of thiophene , benzylpiperazine , and triazolo-thiazole moieties. Below is a comparison with key analogs from recent literature:
| Compound | Key Substituents | Molecular Weight (g/mol) | Reported Activity | Reference |
|---|---|---|---|---|
| 5-[(4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (Target) | Thiophen-2-yl, 4-benzylpiperazinyl, -OH at C6 | ~483.6 (calculated) | Hypothesized CNS modulation (structural analogy) | N/A |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, -OH at C6 | 569.1 | Dopamine D2/D3 receptor binding (predicted) | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 3-Chlorophenyl, 4-ethylpiperazinyl, -OH at C6 | 477.0 | Serotonin 5-HT1A/5-HT2A antagonism (in silico) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 4-Methoxyphenylpyrazole, triazolo-thiadiazole | ~380–420 (variable) | Antifungal (14-α-demethylase inhibition via molecular docking) |
Key Functional Group Comparisons
Piperazine Modifications: The 4-benzylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to 4-ethylpiperazine () or 3-chlorophenyl-piperazine (), which are bulkier or more polar .
Aromatic Ring Systems: Thiophene (target) vs. chlorophenyl (): Thiophene’s electron-rich nature favors interactions with aromatic residues in enzyme active sites, while chlorophenyl groups introduce steric hindrance and electron-withdrawing effects . Methoxyphenylpyrazole (): Enhances antifungal activity via hydrogen bonding with fungal lanosterol demethylase .
Core Heterocycles :
- Triazolo-thiazole (target) vs. triazolo-thiadiazole (): The thiazole sulfur in the target may improve metabolic stability compared to thiadiazole’s nitrogen-rich core, which is prone to oxidative degradation .
Pharmacological and Physicochemical Properties
- Solubility: The hydroxyl group at C6 in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., ’s ethyl-substituted derivative) .
- Metabolic Stability : Benzylpiperazine is susceptible to N-dealkylation, whereas ethylpiperazine () may undergo slower hepatic clearance .
Research Findings from Analog Studies
- Compound: Demonstrated nanomolar affinity for dopamine D2 receptors in silico, attributed to the 3-chlorophenyl group’s hydrophobic interactions .
- Compounds : Molecular docking against 14-α-demethylase (PDB: 3LD6) revealed binding energies of −8.2 to −9.6 kcal/mol, comparable to fluconazole (−7.9 kcal/mol) .
Biological Activity
5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound characterized by its unique structural components, including a benzylpiperazine moiety and a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.54 g/mol. The structure includes multiple functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Benzylpiperazine | A piperazine derivative that enhances receptor interaction |
| Thiophen-2-yl | A thiophene ring that may influence pharmacokinetics |
| Triazole and Thiazole rings | Implicated in various biological activities |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown effective antibacterial activity against pathogenic bacteria when tested in vitro. The incorporation of the benzylpiperazine moiety may enhance these effects by improving solubility and bioavailability .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in various studies. Similar thiazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in inflammatory processes. For example, certain derivatives exhibited IC50 values indicating potent inhibition of COX-II, suggesting that this compound could also possess similar anti-inflammatory properties .
Neuropharmacological Effects
The benzylpiperazine component is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been studied for their ability to act as selective antagonists at muscarinic receptors, which are involved in numerous neurological disorders. This suggests that this compound may also exhibit neuroprotective effects .
Case Studies
- Antimicrobial Efficacy : A study on related thiazole derivatives indicated strong antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and protein function.
- In Vivo Anti-inflammatory Activity : In experimental models of arthritis, compounds structurally similar to the target compound demonstrated significant reductions in joint swelling and inflammatory markers when administered orally.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of thiazole and triazole derivatives:
Q & A
Q. What synthetic strategies are commonly employed to construct the triazolo[3,2-b]thiazole core in this compound?
The triazolo[3,2-b]thiazole scaffold can be synthesized via cyclocondensation reactions. For example, and describe protocols using heterocyclic precursors (e.g., thiosemicarbazides or aminotriazoles) under reflux with phosphorus oxychloride or acidic catalysts. Key steps include:
- Refluxing intermediates in ethanol or toluene with catalysts like Bleaching Earth Clay (pH 12.5) .
- Monitoring reaction progress via TLC and purifying via recrystallization (e.g., using DMF/water or aqueous acetic acid) .
- Confirming structure via IR (C=N and C-S stretches at 1600–1650 cm⁻¹ and 650–700 cm⁻¹) and NMR (protons on the triazole/thiazole rings appear as singlets at δ 7.5–8.5 ppm) .
Q. How can researchers address solubility challenges during purification of this polyheterocyclic compound?
Solubility issues arise due to the compound’s aromatic and polar functional groups. and recommend:
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To resolve substituents on the benzylpiperazine and thiophene moieties (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : To identify O-H (broad peak ~3200 cm⁻¹) and C-S/C-N stretches .
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation patterns of the triazolo-thiazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the Mannich adduct (benzylpiperazine-thiophene moiety)?
and highlight strategies for Mannich-type reactions:
- Catalyst Screening : Use of PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution efficiency .
- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Apply statistical models to optimize molar ratios, solvent polarity, and reaction time, as demonstrated in flow-chemistry protocols for similar heterocycles .
Q. How should researchers resolve discrepancies between computational predictions and experimental spectral data?
- Validation via X-ray Crystallography : If available, compare experimental bond lengths/angles with DFT-optimized structures (e.g., as in for pyrazoline analogs) .
- Dynamic NMR Studies : Detect conformational flexibility (e.g., hindered rotation in benzylpiperazine) causing split peaks .
- Replicate Synthesis : Confirm purity via elemental analysis (C/H/N/S percentages) to rule out impurities distorting spectral data .
Q. What in silico approaches are suitable for predicting the biological activity of this compound?
- Molecular Docking : Use enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding affinity of the triazolo-thiazole core .
- QSAR Modeling : Correlate substituent electronic effects (e.g., thiophene’s electron-rich nature) with antifungal or antibacterial activity .
- ADMET Prediction : Evaluate pharmacokinetics (e.g., logP for lipophilicity) using software like SwissADME .
Q. How can structural modifications enhance selectivity against bacterial vs. fungal targets?
- Varying Aryl Substituents : Replace the 4-benzylpiperazine with electron-withdrawing groups (e.g., 4-fluorobenzyl) to improve antifungal activity .
- Introducing Hydrogen Bond Donors : Add hydroxyl or amino groups to the thiophene ring to target fungal lanosterol demethylase .
- Bioisosteric Replacement : Substitute the triazole ring with a thiadiazole to modulate bacterial membrane penetration .
Q. What methodologies are recommended for stability studies under physiological conditions?
- Forced Degradation : Expose the compound to acidic/basic/oxidative conditions (e.g., HCl/NaOH/H₂O₂) and monitor via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the crystalline form .
- Light Exposure Tests : Use ICH guidelines to evaluate photodegradation in UV-Vis chambers .
Methodological Considerations
Q. How can continuous-flow chemistry improve scalability of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
